3-cyclooctyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclooctyl-1H-pyrazol-5-amine: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclooctyl group at the third position and an amine group at the fifth position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclooctyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of cyclooctanone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclooctyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Pyrazolines.
Substitution: Halogenated or alkylated pyrazoles.
Scientific Research Applications
Chemistry: 3-Cyclooctyl-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They can act as inhibitors of specific enzymes or receptors, making them valuable in the development of new drugs for treating various diseases .
Industry: The compound is also used in the development of new materials with unique properties, such as liquid crystals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial applications .
Mechanism of Action
The mechanism of action of 3-cyclooctyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the cyclooctyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 3-Amino-5-cyclohexyl-1H-pyrazole
- 3-Amino-5-cyclopentyl-1H-pyrazole
Comparison: Compared to its similar compounds, 3-cyclooctyl-1H-pyrazol-5-amine has a larger cyclooctyl group, which can influence its chemical reactivity and biological activity. The larger ring size can enhance the compound’s lipophilicity and steric hindrance, potentially leading to unique interactions with molecular targets and different pharmacokinetic properties .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cyclooctyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c12-11-8-10(13-14-11)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H3,12,13,14) |
InChI Key |
QLOGKHHQJSXARL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=CC(=NN2)N |
Origin of Product |
United States |
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